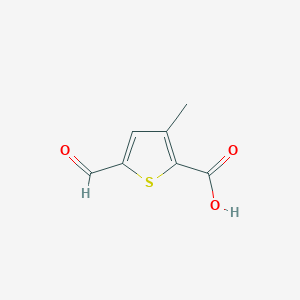
Decorticasine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decorticasine is a pyrrolizidine alkaloid with the chemical formula C10H16N2O2 . It is known for its unique structure and potential applications in various fields of scientific research. This compound is primarily derived from natural sources and has been the subject of numerous studies due to its interesting chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decorticasine can be synthesized through various chemical reactions involving pyrrolizidine alkaloids. One common method involves the extraction of alkaloids from plants such as Adenocarpus hispanicus. The extraction process typically includes the use of solvents like chloroform, dichloromethane, ethyl acetate, and acetone .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The alkaloids are extracted from plant materials using solvents, followed by purification through techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity levels .
Análisis De Reacciones Químicas
Types of Reactions: Decorticasine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Decorticasine has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of Decorticasine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparación Con Compuestos Similares
Decorticasine is structurally similar to other pyrrolizidine alkaloids, such as:
- N-acetylnorloline
- N-butyrylnorloline
- Ammodendrine
- Tyramine
Uniqueness: What sets this compound apart from these similar compounds is its specific chemical structure and the unique biological activities it exhibits.
Propiedades
Número CAS |
32639-10-4 |
|---|---|
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
N-(2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl)propanamide |
InChI |
InChI=1S/C10H16N2O2/c1-2-8(13)11-9-7-5-12-4-3-6(14-7)10(9)12/h6-7,9-10H,2-5H2,1H3,(H,11,13) |
Clave InChI |
DONSVQBFPXNWRA-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1C2CN3C1C(O2)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


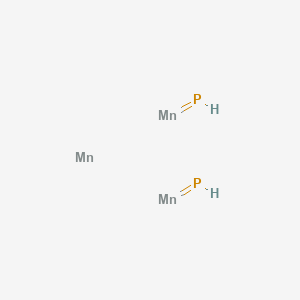

![(3aR,4S,6R,6aS)-6-(N-Boc-amino)-3-(1-ethylpropyl)-3a,5,6,6a-tetrahydro-4H-cyclopent[d]isoxazole-4-carboxylicAcidMethylEster](/img/structure/B12104945.png)

![Methanone, [(3R)-4-(1-chloropyrido[3,4-d]pyridazin-4-yl)-3-methyl-1-piperazinyl]phenyl-](/img/structure/B12104952.png)


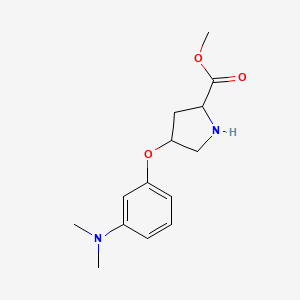
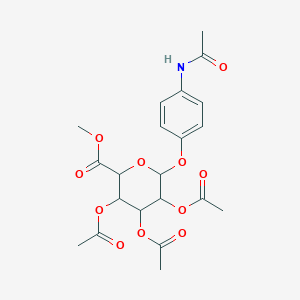
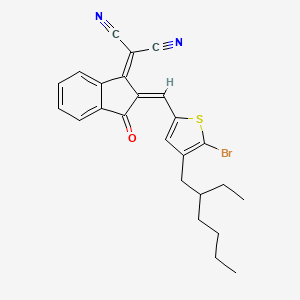
![(R)-N-[2-(4-Aminophenyl)propyl]propane-2-sulfonamide](/img/structure/B12104987.png)
![Tert-butyl 2-[[4-chloro-2-fluoro-5-(3-phenylprop-2-ynoxy)phenyl]carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B12104989.png)
